tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate
Overview
Description
tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is a chemical compound with the molecular formula C14H20Cl2N2O2 and a molecular weight of 319.23 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dichlorobenzylamine under specific conditions. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group, followed by the reaction with 3,4-dichlorobenzylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate: Similar in structure but with different substitution patterns on the benzyl group.
tert-Butyl (2-((3,4-dihydroxybenzyl)amino)ethyl)carbamate: Contains hydroxyl groups instead of chlorine atoms.
Uniqueness
tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms can enhance its stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVOJKXQMJHOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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